N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide
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Overview
Description
“N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide” is a complex organic compound. It likely contains a pyrrole group (a five-membered aromatic ring with one nitrogen atom), an amide group (a carbonyl group (C=O) linked to a nitrogen atom), and a methoxyphenyl group (a phenyl ring with a methoxy (O-CH3) substituent) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring, the introduction of the methoxyphenyl group, and the formation of the amide linkage . The exact methods would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the aromaticity of the pyrrole and phenyl rings, the polarity of the amide group, and the electron-donating properties of the methoxy group .Chemical Reactions Analysis
As an organic compound, “this compound” would be expected to undergo various chemical reactions. These could include electrophilic aromatic substitution on the phenyl ring, nucleophilic addition-elimination at the amide group, and potentially others .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Versatility in Synthesis
- The utility of Weinreb amides, a related chemical structure, in the Knorr pyrrole synthesis demonstrates the versatility of such compounds in synthesizing pyrrole derivatives. These methodologies provide a platform for the development of compounds with potential biological activities (Alberola et al., 1999).
Anticancer and Antibacterial Agents
- Derivatives of the core structure, such as substituted N-aryl-1H-pyrazoles and pyrazolo[1,5-a]pyrimidines, have been synthesized and evaluated for their cytotoxic activity against cancer cells, showcasing their potential as therapeutic agents (Hassan et al., 2014).
- Novel benzodifuranyl derivatives, incorporating similar core functionalities, exhibited significant anti-inflammatory and analgesic properties, pointing to their utility in drug development for treating inflammation and pain (Abu‐Hashem et al., 2020).
Antitubercular Activity
- Pyrrolo[3,2-b]pyridine derivatives linked to methoxypyridine showed potent antitubercular activity, illustrating the application of such compounds in addressing bacterial infections, particularly tuberculosis (Bodige et al., 2019).
Electrochromic Materials
- Aromatic polyamides with pendant methoxy-substituted triphenylamine units, related to the chemical functionalities of interest, have been developed for their electrochromic properties. These materials have applications in smart windows, displays, and other devices requiring variable optical properties (Chang & Liou, 2008).
Synthetic Utility in Organic Chemistry
- The synthesis and application of N-methoxy-N-methylamides (Weinreb amides) from carboxylic acids, which share a similarity in functional groups with the compound of interest, highlight the broad utility of these functionalities in organic synthesis, enabling the generation of a wide range of ketones without side products (Lee & Park, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-17-11-6-4-10(5-7-11)9-15-13(16)12-3-2-8-14-12/h2-8,14H,9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJIPVBZQZECLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24817924 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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